Tri-GalNAc-NHS ester
Description
Contextualization of Targeted Delivery Systems in Biomedical Research
Targeted delivery systems are designed to concentrate a therapeutic payload at a specific site of action, such as a particular organ, tissue, or cell type. This approach offers significant advantages over conventional systemic drug administration, which often leads to widespread distribution of the drug throughout the body, potentially causing unintended side effects and reducing the concentration of the active agent at the desired location. The core principle of targeted delivery lies in the exploitation of unique physiological or pathological characteristics of the target cells.
Role of the Asialoglycoprotein Receptor (ASGPR) in Hepatic Targeting Mechanisms
A pivotal element in the targeted delivery of therapeutics to the liver is the asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly and abundantly expressed on the surface of hepatocytes. tandfonline.comnih.gov This receptor exhibits a high affinity for glycoproteins that have terminal galactose or N-acetylgalactosamine (GalNAc) residues. tandfonline.comnih.gov Upon binding to its ligand, the ASGPR undergoes rapid, clathrin-mediated endocytosis, internalizing the bound molecule into the hepatocyte. nih.govnih.gov This efficient and specific uptake mechanism makes the ASGPR an ideal target for delivering a variety of therapeutic molecules directly to liver cells. nih.govrsc.orgbit.edu.cn The high density of ASGPR on hepatocytes, estimated to be as many as 500,000 per cell, further enhances its capacity for ligand uptake. nih.gov
to Tri-GalNAc-NHS Ester as a Molecular Tool in Targeted Conjugation
To leverage the ASGPR-mediated uptake pathway, researchers have developed synthetic ligands that mimic the natural substrates of this receptor. Among the most effective of these is the triantennary N-acetylgalactosamine (Tri-GalNAc) cluster. The trivalent presentation of GalNAc residues significantly enhances the binding affinity to the ASGPR, which exists as a trimer. nih.gov
This compound is a specialized derivative of this trivalent ligand. It incorporates an N-hydroxysuccinimide (NHS) ester functional group, a highly reactive moiety that readily forms stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues of proteins or on modified oligonucleotides. biosynth.comnih.govacs.org This feature makes this compound a powerful molecular tool for the conjugation of various therapeutic payloads, enabling their targeted delivery to hepatocytes. biosynth.com
Scope and Significance of Academic Research on this compound Conjugates
The development of this compound has spurred a significant body of academic and clinical research focused on its application in liver-targeted therapies. This research has demonstrated the versatility of this conjugation strategy for a wide range of therapeutic modalities, including small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and even larger molecules like antibodies. rsc.orgnih.govacs.org The covalent attachment of the Tri-GalNAc moiety facilitates the efficient uptake of these therapeutic agents into hepatocytes, leading to enhanced potency and a more favorable therapeutic index. nih.govresearchgate.net
Numerous preclinical and clinical studies have validated the efficacy of Tri-GalNAc conjugates in treating various liver diseases. nih.govnih.gov For instance, several approved RNA-based therapeutics for liver disorders utilize this targeting technology. nih.govbldpharm.com The success of these conjugates has established the Tri-GalNAc-ASGPR interaction as a robust and clinically relevant platform for hepatic drug delivery. biosynth.commdpi.com
Research Findings on Tri-GalNAc Conjugates
| Therapeutic Modality | Key Findings | Reference Compound(s) |
|---|---|---|
| Oligonucleotides (siRNA, ASO) | Conjugation of Tri-GalNAc to oligonucleotides significantly enhances their delivery to hepatocytes, leading to potent and durable gene silencing. nih.govnih.gov This approach has resulted in several clinically approved drugs for liver diseases. nih.govbldpharm.com | Tri-GalNAc-siRNA, Tri-GalNAc-ASO |
| Antibodies and Antibody Fragments | Functionalizing antibodies with Tri-GalNAc facilitates their uptake into liver cells. nih.govacs.org Studies have shown that a higher degree of Tri-GalNAc labeling on an antibody results in greater internalization. nih.govacs.org | Tri-GalNAc-antibody, Fab-GN |
| Protein Degraders (LYTACs) | Tri-GalNAc conjugates can be used to create Lysosome-Targeting Chimeras (LYTACs) that direct extracellular and membrane proteins to the lysosome for degradation in liver cells. nih.govbldpharm.comdcchemicals.com | Tri-GalNAc-biotin, Ctx-GN |
Cellular Uptake Studies of Tri-GalNAc Conjugates
| Cell Line | Conjugate | Observation |
|---|---|---|
| HepG2 (ASGPR-positive) | Tri-GalNAc-biotin with fluorescently labeled NeutrAvidin | Time-dependent internalization was observed. nih.govacs.org |
| HepG2 (ASGPR-positive) | Fluorescently labeled helix-forming peptides with Tri-GalNAc (5-FITC, 5S-FITC) | Showed more efficient cellular uptake compared to Tri-GalNAc-FITC alone. nih.gov |
| HeLa (ASGPR-negative) | Tri-GalNAc-FITC and peptide 5S-FITC | No significant cellular uptake was observed, demonstrating ASGPR-dependent internalization. nih.gov |
Properties
Molecular Formula |
C79H137N11O37 |
|---|---|
Molecular Weight |
1833.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C79H137N11O37/c1-51(94)86-67-73(110)70(107)54(45-91)124-76(67)121-29-7-4-13-57(97)80-23-10-26-83-60(100)18-33-118-48-79(89-63(103)21-32-113-37-39-115-41-43-117-44-42-116-40-38-114-36-22-66(106)127-90-64(104)16-17-65(90)105,49-119-34-19-61(101)84-27-11-24-81-58(98)14-5-8-30-122-77-68(87-52(2)95)74(111)71(108)55(46-92)125-77)50-120-35-20-62(102)85-28-12-25-82-59(99)15-6-9-31-123-78-69(88-53(3)96)75(112)72(109)56(47-93)126-78/h54-56,67-78,91-93,107-112H,4-50H2,1-3H3,(H,80,97)(H,81,98)(H,82,99)(H,83,100)(H,84,101)(H,85,102)(H,86,94)(H,87,95)(H,88,96)(H,89,103)/t54-,55-,56-,67-,68-,69-,70+,71+,72+,73-,74-,75-,76-,77-,78-/m1/s1 |
InChI Key |
JMACKZAHKSDYQD-XSFVKFJNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CCC4=O)CO)O)O |
Origin of Product |
United States |
Molecular Design and Synthesis Methodologies of Tri Galnac Nhs Ester
Structural Features of Tri-GalNAc-NHS Ester for ASGPR Affinity
The efficacy of this compound as a liver-targeting agent is rooted in its specific interaction with the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of hepatocytes. cd-bioparticles.net The molecule's design incorporates two key features: a trivalent cluster of N-acetylgalactosamine (GalNAc) sugars for high-affinity receptor binding and a reactive N-Hydroxysuccinimide (NHS) ester for covalent attachment to therapeutic or diagnostic molecules.
Multivalent Presentation of N-Acetylgalactosamine (GalNAc) Moieties for Enhanced Receptor Binding
The asialoglycoprotein receptor is a C-type lectin that recognizes and internalizes glycoproteins with terminal galactose or N-acetylgalactosamine residues. nih.govscispace.com A crucial characteristic of ASGPR is its multimeric nature, which allows for cooperative binding to multiple sugar moieties simultaneously. ahajournals.org This property is exploited by the Tri-GalNAc ligand, which presents three GalNAc units on a single scaffold.
Research has consistently shown that multivalent ligands exhibit significantly higher binding affinity for ASGPR compared to their monovalent counterparts. nih.govdahlmanlab.org While a single GalNAc moiety binds to ASGPR with a dissociation constant (Kd) in the micromolar range, the trivalent arrangement can achieve nanomolar to low-nanomolar affinity. scispace.comnih.govnih.gov This dramatic increase in avidity is a classic example of the "cluster glycoside effect," where the simultaneous interaction of multiple ligands with their receptor binding sites leads to a binding strength far greater than the sum of individual interactions.
Studies have indicated that the spatial orientation and the distance between the GalNAc residues are critical for optimal receptor recognition. scispace.comahajournals.org The ideal spacing between the sugar units is thought to be between 15 and 20 Å to match the arrangement of the carbohydrate recognition domains on the ASGPR. nih.gov The trivalent configuration of Tri-GalNAc is designed to satisfy these spatial requirements, leading to efficient receptor-mediated endocytosis. scispace.comahajournals.orgnih.gov This high-affinity interaction is a prerequisite for the successful delivery of conjugated molecules into hepatocytes. scispace.com
| Ligand Valency | Typical Binding Affinity (IC₅₀/K_d) | Reference |
| Monovalent GalNAc | Micromolar (µM) to Millimolar (mM) | nih.gov |
| Divalent GalNAc | Nanomolar (nM) | dahlmanlab.org |
| Trivalent GalNAc | Low Nanomolar (nM) | scispace.com |
Functional Significance of the N-Hydroxysuccinimide (NHS) Ester Group in Bioconjugation
The N-Hydroxysuccinimide (NHS) ester is a highly versatile and widely used reactive group in bioconjugation chemistry. amerigoscientific.comthieme-connect.de Its primary function within the this compound molecule is to serve as an efficient chemical handle for covalently attaching the GalNAc targeting moiety to a molecule of interest, such as a peptide, protein, nucleic acid, or small-molecule drug. guidechem.com
NHS esters are "activated esters," meaning the NHS group is an excellent leaving group. This property facilitates a highly efficient reaction with primary amines (-NH₂) under mild, often physiological, conditions. researchgate.netnih.gov The reaction, an acyl substitution, results in the formation of a stable and robust amide bond between the Tri-GalNAc linker and the target biomolecule. nih.gov The byproduct of this reaction is N-Hydroxysuccinimide, which is water-soluble and can be easily removed during purification. researchgate.net
The key advantages of using an NHS ester for bioconjugation include:
High Reactivity and Selectivity: It reacts readily and selectively with primary amines, which are common functional groups in biomolecules (e.g., the N-terminus of proteins and the side chain of lysine (B10760008) residues). researchgate.netnih.gov
Stability: NHS esters are relatively stable and can be isolated, stored, and handled, making them convenient reagents for multi-step synthetic processes. amerigoscientific.comresearchgate.net
Mild Reaction Conditions: The conjugation reaction proceeds efficiently at or near neutral pH, which is crucial for maintaining the structural integrity and biological function of sensitive biomolecules like proteins and nucleic acids. guidechem.comresearchgate.net
This biocompatible reaction strategy enables the modular design of targeted therapies, allowing researchers to link the potent liver-targeting capability of the Tri-GalNAc cluster to a wide array of functional molecules. biosynth.comacs.org
Synthetic Routes and Precursors to this compound
The synthesis of this compound is a multi-step process that begins with the construction of a carboxylic acid-terminated trivalent GalNAc cluster. This precursor, Tri-GalNAc-COOH, is then chemically "activated" to form the final NHS ester product.
Synthesis of Tri-GalNAc-COOH Precursors
The synthesis of the Tri-GalNAc-COOH precursor involves the assembly of three GalNAc units onto a central scaffold that also incorporates a linker terminating in a carboxylic acid. targetmol.comrndsystems.com A common strategy involves using a trifunctional core molecule, such as nitromethanetrispropionic acid or a derivative of a tri-functional amino acid like glutamic acid. nih.govfu-berlin.de
The general synthetic approach can be outlined as follows:
GalNAc Monomer Preparation: A suitable N-acetylgalactosamine derivative, often with protecting groups on its hydroxyl functions to prevent unwanted side reactions, is prepared. This monomer will typically have a linker with a reactive group suitable for attachment to the central scaffold.
Scaffold Assembly: The protected GalNAc monomers are coupled to the trivalent core. For example, if the core has three carboxylic acid groups, the GalNAc monomer might have a terminal amine, allowing for amide bond formation.
Linker Attachment and Deprotection: A linker arm containing a protected carboxylic acid is attached to the scaffold. Subsequently, all protecting groups on the sugar hydroxyls and the terminal carboxylic acid are removed to yield the final Tri-GalNAc-COOH precursor. nih.govacs.org
Activation Strategies for N-Hydroxysuccinimide Ester Formation
The final step in the synthesis is the conversion of the relatively unreactive carboxylic acid group of the Tri-GalNAc-COOH precursor into the highly reactive NHS ester. acs.org This is a critical activation step that renders the molecule capable of conjugating to amine-containing biomolecules.
The most common and well-established method for forming an NHS ester from a carboxylic acid involves the use of a coupling agent, typically a carbodiimide (B86325). thieme-connect.deresearchgate.net
A standard procedure involves reacting the Tri-GalNAc-COOH precursor with N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). guidechem.comresearchgate.net
The mechanism proceeds in two main steps:
Carboxylic Acid Activation: The carbodiimide (e.g., EDC) reacts with the carboxylic acid group of Tri-GalNAc-COOH to form a highly reactive O-acylisourea intermediate.
NHS Trapping: This unstable intermediate is immediately "trapped" by N-Hydroxysuccinimide. The NHS attacks the activated carbonyl carbon, displacing the carbodiimide moiety (which becomes a soluble urea (B33335) byproduct in the case of EDC) and forming the stable this compound. researchgate.net
Other reagents, such as those based on uronium salts like N,N,N',N'-Tetramethyl(succinimido)uronium tetrafluoroborate, have also been developed as effective activators for this transformation. nih.gov These conventional methods are reliable and widely used to produce the final this compound, a key reagent for developing liver-targeted therapeutics. acs.orgnih.gov
Alternative Activation Strategies for GalNAc Cluster Conjugation
While the this compound is a widely used reagent for coupling to amine-containing molecules, several alternative activation and conjugation strategies have been developed, each offering distinct advantages, particularly in the context of complex biomolecules like oligonucleotides. These methods often provide greater efficiency, specificity, and compatibility with automated synthesis platforms.
Phosphoramidite (B1245037) Chemistry for Solid-Phase Synthesis The most prominent alternative for conjugating GalNAc clusters to antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) is phosphoramidite chemistry. atdbio.com This strategy is the gold standard for automated, solid-phase oligonucleotide synthesis, allowing the GalNAc ligand to be incorporated directly into the nucleic acid sequence in a stepwise manner. atdbio.com This can be achieved in two primary ways:
Monomeric GalNAc Phosphoramidites: A single GalNAc unit, functionalized as a phosphoramidite, is synthesized. morressier.com These monomers can then be coupled sequentially during solid-phase synthesis to create multivalent clusters in various configurations directly on the synthesis resin. morressier.com This approach offers flexibility in designing different cluster formats. morressier.com
Pre-assembled Trivalent GalNAc Supports: A complete triantennary GalNAc cluster is pre-synthesized and attached to the solid support, often a controlled-pore glass (CPG) bead. nih.govresearchgate.net The oligonucleotide chain is then synthesized starting from this functionalized support. nih.gov
| Feature | Solid-Phase (Phosphoramidite) | Solution-Phase (NHS Ester) |
| Methodology | Automated, stepwise addition on a solid support. | Coupling of pre-formed components in solution. nih.gov |
| Speed | More expedient, shorter overall process time. nih.govsemanticscholar.org | Lengthy, requires more unit operations. nih.govresearchgate.net |
| Yield | Generally lower coupling efficiency and overall yield. nih.govresearchgate.net | Higher yielding. nih.govresearchgate.net |
| Purity | May result in lower initial purity requiring purification. nih.gov | Can achieve slightly higher purity of the final product. researchgate.net |
| Scalability | Well-established for various scales. | Has been successfully scaled to multi-kilogram quantities. semanticscholar.org |
| Application | Ideal for direct incorporation into oligonucleotides. nih.govresearchgate.net | Versatile for conjugating to primary amines on various biomolecules. |
Click Chemistry Bio-orthogonal "click chemistry" has emerged as a powerful tool for bioconjugation, valued for its high specificity, efficiency, and biocompatibility. nih.govnih.gov The most common form used is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). glenresearch.com In this strategy, the GalNAc cluster is functionalized with an azide (B81097) group, while the payload molecule is modified with a terminal alkyne. acs.org The two moieties are then "clicked" together to form a stable triazole linkage. glenresearch.comacs.org This method is highly efficient and can be performed under mild conditions, even in complex biological mixtures. nih.govyoutube.com Researchers have designed trivalent GalNAc ligands based on tris(hydroxymethyl) aminomethane (TRIS) scaffolds that are activated for azide-alkyne Huisgen cycloaddition, demonstrating good binding to the ASGPR. acs.org
Design and Incorporation of Linker Architectures
The linker connecting the trivalent GalNAc cluster to the therapeutic payload is not merely a spacer but a critical component that dictates the efficacy of the conjugate. nih.govnih.gov Its design, including the central scaffold, length, and flexibility, profoundly influences how the GalNAc sugars are presented to the three binding sites of the trimeric ASGPR. nih.govresearchgate.net
Scaffold Design The scaffold serves as the branching point from which the three GalNAc-bearing arms emanate. A comprehensive structure-activity relationship (SAR) study evaluated seventeen GalNAc clusters built from six distinct scaffolds. researchgate.netnih.gov These included structures based on:
Tris(hydroxymethyl)aminomethane (TRIS): A simple, readily available, and efficient scaffold. researchgate.netresearchgate.net
Amino Acids: Dipeptides like lysyl-lysine and lysyl-glycine have been used to create branched structures. researchgate.netfu-berlin.de
Carboxylic Acids: Scaffolds like the "Trebler" and "Triacid" provide a different geometric and chemical foundation. researchgate.netresearchgate.net
Hydroxyprolinol: A cyclic scaffold that imparts more conformational rigidity. researchgate.net
Pyran-based Scaffolds: Novel pyran linkers have been introduced to create trivalent GalNAc clusters, demonstrating superior in vivo efficacy compared to some conventional designs in head-to-head studies. nih.gov
Impact of Linker Length and Flexibility The spatial arrangement of the GalNAc residues is crucial for high-affinity binding. acs.org Studies have shown that a trivalent ligand with a 15–20 Å spacing between each sugar exhibits the highest binding affinity. acs.org The linker must possess appropriate flexibility—neither too rigid nor too floppy—to allow the three sugar moieties to simultaneously engage the receptor subunits. nih.gov Early work on neoglycopeptides and subsequent, extensive SAR studies on ASO and siRNA conjugates have consistently interrogated the impact of linker length and configuration on biological activity. nih.govscispace.com The use of linkers with varying lengths, such as those incorporating ethylene (B1197577) glycol or alkyl chains, allows for the fine-tuning of this spatial presentation and can also modulate the hydrophilicity of the conjugate. fu-berlin.de
| Scaffold Type | Key Building Block(s) | Notable Characteristics | Reference(s) |
| Tris | Tris(hydroxymethyl)aminomethane | Simple, efficient assembly, widely used. | researchgate.netresearchgate.net |
| Lys-Lys | Lysine dipeptide | Amino acid-based, provides defined branching. | researchgate.netfu-berlin.de |
| Lys-Gly | Lysine-Glycine dipeptide | Amino acid-based, offers alternative spacing. | researchgate.net |
| Trebler | Phosphoramidite-based dendrimer | Dendrimeric structure for branching. | researchgate.netresearchgate.net |
| Hydroxyprolinol | Hydroxyproline derivative | Introduces conformational constraint. | researchgate.net |
| Pyran | Pyran derivative | Novel linker shown to improve in vivo efficacy and streamline synthesis. | nih.gov |
Academic Exploration of Tri-GalNAc Ligand Analogues and Derivatives
To enhance the therapeutic properties of GalNAc conjugates, academic and industrial research has focused on creating analogues and derivatives of the traditional Tri-GalNAc structure. These efforts aim to improve metabolic stability, receptor binding affinity, and synthetic accessibility.
Metabolically Stable Glycosidic Linkages The natural β-O-glycosidic bond connecting the GalNAc sugar to its linker is susceptible to cleavage by glycosidase enzymes within the body. vanderbilt.edu To address this potential liability, researchers have synthesized and evaluated GalNAc analogues with non-natural, metabolically stable linkages. vanderbilt.edu These include:
S-glycosides (Thioglycosides)
C-glycosides
N-glycosides
Glycomimetic Ligands Instead of modifying the linker, some research has focused on altering the carbohydrate moiety itself to create glycomimetics with enhanced receptor affinity. Significant increases in binding affinity have been observed for certain trifluoromethylacetamide derivatives of galactose. researchgate.net Another example is the development of a bicyclic bridged ketal as a GalNAc-mimetic ligand for the ASGPR, which, when assembled in a trivalent format, showed potent receptor engagement. fu-berlin.de These studies demonstrate that the galactosyl pyranose ring can be modified at several positions while retaining or even improving affinity for the ASGPR. researchgate.net
Valency and Structural Variants While trivalency is considered optimal, ligands with different numbers of GalNAc residues have been explored. Bivalent GalNAc conjugates, for example, have been synthesized by linking two sugar moieties to a betulin (B1666924) scaffold. nih.gov These bivalent conjugates demonstrated high affinity for the ASGPR and selective activity against hepatocellular carcinoma cells. nih.gov Other research has focused on creating peptide-based scaffolds, such as helical peptides, to control the orientation of the GalNAc moieties more rigidly than traditional flexible linkers. nih.gov A key peptide developed in this work showed greater uptake efficiency and hepatocyte selectivity than the conventional Tri-GalNAc ligand, underscoring the importance of geometric control in ligand design. nih.gov
| Analogue/Derivative Type | Modification | Reported Impact | Reference(s) |
| Metabolically Stable Linkage | Replacement of β-O-glycosidic bond with S-, C-, or N-glycosides. | Increased resistance to glycosidase enzymes; maintained in vivo activity. | vanderbilt.edu |
| Glycomimetic Sugar | Trifluoromethylacetamide derivatives or bicyclic bridged ketals. | Significant increases in binding affinity to ASGPR. | fu-berlin.deresearchgate.net |
| Valency Variant | Bivalent (two-sugar) cluster on a betulin scaffold. | High affinity for ASGPR and selective cytotoxicity. | nih.gov |
| Conformationally Constrained Scaffold | Helical peptides used as the linker backbone. | Superior uptake efficiency and selectivity compared to flexible linkers. | nih.gov |
Bioconjugation Chemistry and Strategies Utilizing Tri Galnac Nhs Ester
Amine-Reactive Conjugation via NHS Ester Functionality
The N-hydroxysuccinimide ester is a well-established amine-reactive functional group widely employed in bioconjugation. nih.gov It readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-termini of proteins, to form a stable and covalent amide bond. biotium.comthermofisher.com This reaction is typically carried out in a buffer with a slightly basic pH (ranging from 7 to 9) to ensure that the target amine groups are in a non-protonated, nucleophilic state. thermofisher.comneb.comtocris.com Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target biomolecule for reaction with the NHS ester. thermofisher.comneb.com
The reaction between a Tri-GalNAc-NHS ester and a protein is a straightforward and efficient method for attaching the liver-targeting Tri-GalNAc moiety. The NHS ester is susceptible to hydrolysis in aqueous environments, so it is crucial to use it relatively quickly after preparation or store it under anhydrous conditions. furthlab.xyz Despite this, the reaction is generally robust and allows for a degree of control over the extent of labeling by modulating factors like the molar ratio of the reactants, protein concentration, temperature, and reaction time. neb.comfurthlab.xyz
Table 1: General Parameters for Amine-Reactive Conjugation with NHS Esters
| Parameter | Recommended Condition | Rationale | Citation |
|---|---|---|---|
| pH | 7.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic. | thermofisher.comneb.com |
| Buffer | Amine-free (e.g., PBS, Borate, Carbonate) | Prevents competition for the NHS ester. | thermofisher.comneb.com |
| Temperature | 4°C - 37°C | Reaction rate can be controlled; lower temperatures can minimize protein degradation. | neb.com |
| Reaction Time | 30 minutes - overnight | Varies depending on reactivity of the protein and desired degree of labeling. | neb.com |
| Quenching | Addition of a primary amine (e.g., Tris, Glycine) | Stops the reaction by consuming unreacted NHS ester. | furthlab.xyz |
Conjugation to Biomacromolecules for Targeted Delivery
The this compound serves as a critical tool for imparting liver-specificity to various biomacromolecules, thereby enhancing their therapeutic or diagnostic potential.
The covalent attachment of this compound to proteins and peptides is a primary application of this reagent. The presence of multiple lysine residues on the surface of most proteins provides numerous sites for conjugation. acs.org
Full-length antibodies can be functionalized with Tri-GalNAc to create constructs capable of targeting specific antigens while simultaneously being directed to the liver for clearance and degradation. nih.govacs.org This strategy is a key component in the development of technologies like LYsosome-TArgeting Chimeras (LYTACs), where an antibody-Tri-GalNAc conjugate can bind to a pathogenic extracellular or membrane protein and shuttle it to the hepatocyte lysosome for degradation via the ASGPR pathway. dcchemicals.com
The efficiency of this process is highly dependent on the degree of labeling (DOL), which is the average number of Tri-GalNAc molecules conjugated to each antibody. Research has shown that the labeling efficiency can be optimized by adjusting the molar ratio of the this compound to the antibody during the conjugation reaction. In one study, various molar equivalents of this compound were tested, and it was found that using a 25-fold molar excess of the NHS ester resulted in the best labeling efficiency for a goat anti-mouse IgG. nih.govacs.org Furthermore, a higher degree of Tri-GalNAc labeling on the antibody was directly correlated with a greater capacity for internalization into liver cells. nih.govacs.org
Table 2: Research Findings on Antibody Conjugation with this compound
| Biomolecule | Key Finding | Experimental Detail | Citation |
|---|---|---|---|
| Goat Anti-Mouse IgG | Optimal labeling efficiency achieved with a 25-fold molar excess of this compound. | The antibody was conjugated by reacting it with the lysine residues. | nih.govacs.org |
| Tri-GalNAc-Antibody Conjugates | Higher degree of Tri-GalNAc labeling leads to increased internalization into liver cells. | Comparison of internalization of antibodies coupled with various equivalents of Tri-GalNAc. | nih.govacs.org |
| Cetuximab (Ctx) | Cetuximab was successfully labeled with Tri-GalNAc using a 25 molar equivalent. | The resulting conjugate (Ctx-GN) mediated the degradation of its target, EGFR, in liver cells. | nih.govresearchgate.net |
While full-length antibodies are effective, their large size can sometimes hinder efficient uptake by receptors. nih.gov Studies have indicated that the size of the cargo is an important factor for efficient endocytosis via the ASGPR. nih.govacs.org To address this, smaller antibody fragments, such as Fragment antigen-binding (Fab) fragments, have been conjugated with this compound.
Research comparing the uptake efficiency of protein targets mediated by full-length antibodies versus Fab fragments, both labeled with Tri-GalNAc, has demonstrated that the smaller Fab-Tri-GalNAc conjugates promote a more efficient uptake. nih.govacs.org For instance, a Tri-GalNAc labeled Fab fragment (Fab-GN) showed the highest target uptake efficiency compared to full-size antibodies with either high or low Tri-GalNAc labeling. nih.govacs.org This suggests that the reduced molecular weight and size of the Fab conjugate may improve the endocytosis process mediated by the ASGPR. nih.govacs.org
The targeted delivery of nucleic acid-based therapeutics, such as small interfering RNAs (siRNAs), represents a significant area of development. Conjugating these molecules to a targeting ligand like Tri-GalNAc is a leading strategy for achieving potent and specific delivery to hepatocytes. nih.govrsc.org This approach has led to the clinical development and approval of several siRNA therapies for liver-related diseases. bldpharm.com
While this compound is primarily used for protein modification, the principles of its reactivity can be adapted for nucleic acid conjugation. The most common strategy for creating GalNAc-siRNA conjugates involves solid-phase synthesis of the oligonucleotide, where the GalNAc moiety is attached via a phosphoramidite (B1245037) building block, often at the 3' end of the sense strand. nih.govoup.com
However, amine-reactive chemistry with NHS esters can be employed by first synthesizing an amine-modified oligonucleotide. An oligonucleotide can be synthesized with a terminal amine group, which can then be reacted with this compound in solution to form a stable amide linkage. thermofisher.com This post-synthetic conjugation approach offers flexibility. The reaction conditions are similar to those for protein labeling, requiring a slightly basic, amine-free buffer to facilitate the reaction between the NHS ester and the terminal amine on the siRNA. thermofisher.com This conjugation facilitates the uptake of the siRNA into hepatocytes, leading to effective gene silencing. researchgate.net
Nucleic Acid Conjugation
Strategies for Antisense Oligonucleotide (ASO) Conjugation
The conjugation of Tri-GalNAc to antisense oligonucleotides (ASOs) has been a transformative strategy for enhancing their therapeutic potency by enabling targeted delivery to hepatocytes. oligotherapeutics.orgresearchgate.net The use of this compound is a common method in a post-synthesis, solution-phase conjugation approach. In this strategy, the ASO is first synthesized with a reactive amine group, typically at one of its termini. The this compound is then reacted with the amine-functionalized ASO to form a stable conjugate. nih.gov
This ligand-conjugated antisense (LICA) technology has been shown to significantly improve the efficacy of ASOs. oligotherapeutics.org For instance, Ionis Pharmaceuticals investigated Tri-GalNAc-conjugated ASOs and found that this modification greatly increased their potency. oligotherapeutics.org The conjugation allows for a reduction in the required dose compared to unconjugated ASOs by boosting hepatocyte uptake by as much as 10-fold. researchgate.net This enhanced delivery is critical for the function of ASOs, which act by binding to a target mRNA within the cell, leading to its degradation and preventing the synthesis of a disease-causing protein. nih.govacs.org The efficient internalization mediated by the Tri-GalNAc ligand ensures that a sufficient concentration of the ASO reaches the intracellular compartment where it can exert its therapeutic effect. nih.govacs.org
| Conjugate Component | Function | Key Finding | Reference(s) |
| Tri-GalNAc | ASGPR Ligand | Targets ASO to hepatocytes. | oligotherapeutics.orgcreative-biogene.com |
| NHS Ester | Amine-Reactive Group | Facilitates covalent linkage to ASO. | nih.govnih.gov |
| ASO | Therapeutic Agent | Modulates target mRNA expression. | nih.govacs.org |
| LICA Technology | Delivery Platform | Increased potency and hepatocyte uptake of ASOs. | oligotherapeutics.org |
Strategies for Anti-miRNA Conjugation
Similar to ASOs, anti-microRNA oligonucleotides (anti-miRNAs) benefit significantly from conjugation with Tri-GalNAc for targeted liver delivery. acs.orgnih.gov MicroRNAs (miRNAs) are small non-coding RNAs that regulate gene expression, and their dysregulation is associated with various diseases. Anti-miRNAs are designed to bind to and inhibit specific miRNAs. The development of clinically relevant anti-miRNA therapies has been challenging, but the use of Tri-GalNAc conjugation represents a major advancement. nih.gov
One notable application involves "tiny LNA (Locked Nucleic Acid)" anti-miRNAs, which are unusually short (e.g., 8-mer) oligonucleotides with high chemical modification. nih.gov Researchers developed a series of Tri-GalNAc-conjugated tiny LNAs targeting miRNA-122, a key regulator of cholesterol metabolism in the liver. nih.gov The in vivo potency of these conjugates was enhanced by an estimated 300-500 fold compared to the unconjugated tiny LNA. nih.gov Imaging studies confirmed that this dramatic increase in activity was due to improved pharmacokinetics and efficient, ASGPR-mediated delivery of the anti-miRNA to the liver. nih.gov This strategy not only enhances potency but can also reduce accumulation in other organs like the kidneys, potentially mitigating off-target effects. nih.gov
| Therapeutic | Target | Conjugation Benefit | Potency Increase (est.) | Reference(s) |
| Tiny LNA | miRNA-122 | Improved pharmacokinetics and liver targeting. | 300-500 fold | nih.govnih.gov |
| Anti-miRNA | Various miRNAs | Enables hepatocyte-specific delivery. | Not specified | oligotherapeutics.orgacs.org |
Investigation of Linkage Chemistries and Positioning in Oligonucleotide Conjugates
The efficacy of Tri-GalNAc-oligonucleotide conjugates is influenced not only by the presence of the ligand but also by the specific chemical linker used and the position of the conjugate on the oligonucleotide. nih.govglenresearch.com Two primary strategies have emerged for creating these conjugates: post-synthesis solution-phase conjugation and solid-phase synthesis. nih.govglenresearch.com
Post-Synthesis Conjugation: This approach involves reacting a pre-synthesized oligonucleotide that has been modified to include a reactive handle (like an amine) with a Tri-GalNAc cluster containing a complementary reactive group, such as a this compound. nih.govnih.gov This method is versatile and widely used.
Solid-Phase Synthesis: This strategy involves building the oligonucleotide directly on a solid support to which the Tri-GalNAc cluster is already attached. nih.govspringernature.com Alternatively, monomeric GalNAc phosphoramidites can be added sequentially during the oligonucleotide synthesis itself. glenresearch.comspringernature.com
Research has shown that the positioning of the Tri-GalNAc cluster is critical. Studies by Ionis and others demonstrated that attaching the ligand to the 5'-terminus of an ASO resulted in improved potency both in vitro and in vivo compared to 3'-terminus conjugation. glenresearch.com Similarly, for tiny LNA anti-miRNAs, conjugation to the 5'-end via a biolabile phosphodiester bond was found to be crucial for activity. nih.govnih.gov This suggests that the conjugate may need to be cleaved by endonucleases to release the parent oligonucleotide at the appropriate time and location within the cell. nih.gov The nature of the linkages between the GalNAc units themselves has also been studied, with one report indicating that phosphodiester linkages were preferable to phosphorothioate (B77711) linkages for antisense activity. glenresearch.com
| Strategy | Description | Key Variable | Finding | Reference(s) |
| Post-Synthesis | Ligand is attached after oligonucleotide is made. | Conjugation Chemistry | NHS ester-amine coupling is a common method. | nih.govnih.gov |
| Solid-Phase | Oligonucleotide is built onto a ligand-modified support. | Synthesis Method | Allows for precise placement and structure. | nih.govspringernature.com |
| Positioning | Attachment site on the oligonucleotide. | Terminus | 5'-end conjugation often superior to 3'-end. | nih.govglenresearch.com |
| Linker Chemistry | Bonds connecting GalNAc units. | Linkage Type | Phosphodiester preferred over phosphorothioate in some studies. | glenresearch.com |
Nanoparticle and Carrier System Conjugation
Beyond direct conjugation to oligonucleotides, this compound is instrumental in functionalizing larger drug delivery systems to direct them to the liver.
Decoration of Lipid Nanoparticles
Lipid nanoparticles (LNPs) are effective carriers for nucleic acid therapeutics, but their natural tropism often relies on the adsorption of Apolipoprotein E (ApoE) and subsequent uptake via the low-density lipoprotein receptor (LDLR). researchgate.netnih.gov For patients with deficient LDLR activity, this pathway is ineffective. nih.gov Decorating the surface of LNPs with Tri-GalNAc provides a powerful alternative, enabling uptake via the ASGPR, independent of LDLR. nih.govresearchgate.net
One method for surface modification involves using the classic NHS ester-amine conjugation strategy. nih.gov This requires the LNP to be formulated with lipids that expose a primary amine group on the particle surface, which can then be coupled with a this compound or a similar amine-reactive derivative. nih.gov However, a more common and scalable approach involves co-formulating a pre-synthesized Tri-GalNAc-PEG-lipid conjugate with the other lipid components during the initial LNP formation. nih.govbiorxiv.org This "pre-mixing" method was found to be more reliable than post-insertion techniques, which sometimes resulted in a non-uniform distribution of the ligand on the LNP surface. nih.gov Studies have shown that these GalNAc-LNPs can effectively deliver their cargo (e.g., mRNA for gene editing) to hepatocytes in both wild-type and LDLR-deficient animal models. nih.govbiorxiv.org
Functionalization of Polymeric Dendrimers
Poly(amidoamine) (PAMAM) dendrimers are highly branched, well-defined polymers that have been explored as drug carriers. acs.orgnih.gov Their surface can be functionalized with targeting ligands to enhance cell-specific delivery. To target hepatic cancer cells, which also express ASGPR, PAMAM dendrimers have been conjugated with GalNAc. nih.gov
The conjugation process can utilize the reaction between an activated carboxylic acid group on the ligand and the abundant primary amine groups on the surface of a G5 PAMAM dendrimer. nih.gov While one study describes the direct use of a GalNAc derivative with a carboxylic acid (NAcGal-COOH) activated for peptide coupling, the use of a more reactive this compound would follow the same principle of forming stable amide bonds with the dendrimer's surface amines. nih.gov This surface functionalization is designed to shift the dendrimer's cellular uptake mechanism from non-specific electrostatic interactions to specific, receptor-mediated endocytosis, thereby concentrating the delivery of a therapeutic payload to the target liver cells. nih.gov
Surface Modification of Virus-Like Particles (VLPs)
Virus-like particles (VLPs) are self-assembling protein nanostructures that mimic the structure of native viruses but lack genetic material, making them non-infectious and promising as delivery vehicles. nih.govresearchgate.net The surface of VLPs is highly repetitive and can be chemically modified to display targeting ligands. researchgate.netnih.gov
Standard bioconjugation techniques are employed to functionalize VLPs. nih.gov A common strategy involves covalent attachment to the side chains of surface-exposed amino acids, particularly the primary amine of lysine. nih.govresearchgate.net this compound is an ideal reagent for this purpose, enabling the direct attachment of the Tri-GalNAc targeting moiety to the VLP surface. sussex-research.com This modification redirects the VLP to hepatocytes via the ASGPR. While specific studies detailing the use of this compound with VLPs are emerging, the underlying chemical principle is well-established in VLP bioconjugation for attaching various molecules, including proteins and polyethylene (B3416737) glycol (PEG) chains. nih.gov
Mechanistic Investigations of Asgpr Mediated Internalization by Tri Galnac Conjugates
Receptor-Ligand Binding Dynamics and Affinity Studies of ASGPR with Tri-GalNAc
The interaction between ASGPR and its ligands is a finely tuned process, with affinity significantly influenced by the valency and spatial arrangement of the sugar moieties. While a single GalNAc unit exhibits a relatively low affinity for ASGPR, with a dissociation constant (Kd) in the micromolar range, the clustering of these units in a multivalent presentation dramatically enhances binding avidity. rsc.orgresearchgate.net
Studies have consistently shown that trivalent GalNAc ligands, such as Tri-GalNAc, exhibit a nanomolar binding affinity for ASGPR, representing a substantial, up to 10^6-fold, increase compared to their monovalent counterparts. rsc.org This phenomenon, often referred to as the "cluster effect," is critical for effective receptor engagement. rsc.org The optimal spatial orientation for these trivalent ligands involves a 15–20 Å spacing between each GalNAc residue, which aligns with the arrangement of the carbohydrate-recognition domains (CRDs) on the ASGPR, a trimeric receptor composed of two H1 and one H2 subunits. nih.govacs.orgnih.govnih.gov This precise arrangement allows for a high-avidity interaction, leading to efficient binding and subsequent internalization. sussex-research.com The kinetics of this interaction are typically characterized by a fast-on/fast-off rate, which is consistent with the receptor's function of rapidly binding and clearing ligands from circulation. acs.org
| Ligand Configuration | Dissociation Constant (Kd) | Binding Affinity Enhancement |
| Monovalent GalNAc | Micromolar (µM) Range | Baseline |
| Trivalent GalNAc (Tri-GalNAc) | Nanomolar (nM) Range | Up to 1,000,000-fold |
Endocytic Pathways Activated by Tri-GalNAc-NHS Ester Conjugates
Upon binding of a Tri-GalNAc conjugate to ASGPR on the hepatocyte surface, a cascade of events is initiated, leading to the internalization of the receptor-ligand complex. This process is primarily mediated by clathrin-dependent endocytosis, a well-characterized pathway for the uptake of various macromolecules. rsc.orgnih.govnih.gov
The binding of the Tri-GalNAc conjugate to ASGPR triggers the recruitment of adaptor proteins, such as AP2, to the cytoplasmic tail of the receptor. qiagen.com This, in turn, initiates the assembly of a clathrin lattice on the inner surface of the plasma membrane, forming clathrin-coated pits. qiagen.comnih.gov These pits invaginate and are eventually pinched off from the membrane by the GTPase dynamin, forming clathrin-coated vesicles that encapsulate the ASGPR-ligand complex. qiagen.com This process is highly efficient, with a rapid recycling rate of the receptor, estimated to be around 15 minutes, allowing for continuous clearance of ligands from the extracellular environment. nih.govacs.org
Once inside the cell, the clathrin-coated vesicles quickly uncoat and fuse with early endosomes. rsc.orgqiagen.com The acidic environment of the endosome facilitates the dissociation of the Tri-GalNAc conjugate from the ASGPR. rsc.orgnih.gov Following dissociation, the ASGPR is typically recycled back to the cell surface, ready to bind new ligands. nih.gov The internalized conjugate, now free in the endosome, is trafficked to late endosomes and subsequently to lysosomes. bldpharm.comnih.govacs.org The lysosome is the primary site for the degradation of many biomolecules. researchgate.net Here, the conjugate and its payload are subjected to the action of various hydrolytic enzymes. acs.orgresearchgate.net Confocal microscopy studies have confirmed the colocalization of internalized Tri-GalNAc conjugates with lysosomal markers, providing direct evidence for this trafficking pathway. nih.govacs.org
Influence of Ligand Valency and Architectures on Cellular Uptake Efficiency
However, the simple presence of three GalNAc moieties is not the sole determinant of efficiency. The architecture of the conjugate, including the length and flexibility of the linkers connecting the GalNAc units and the central scaffold, plays a crucial role. nih.gov Studies have shown that a certain degree of flexibility in the linker is necessary to allow the GalNAc residues to optimally engage the binding sites on the ASGPR. nih.gov While trivalent GalNAc is a widely accepted standard, some research suggests that divalent GalNAc conjugates with optimized spacing between the sugar units can achieve comparable potency to trivalent ones. nih.gov Furthermore, for certain types of cargo, such as double-stranded antisense oligonucleotides, divalent clusters have shown even higher potency than a single tri-antennary cluster. nih.gov
| Ligand Valency | Relative Cellular Uptake Efficiency | Key Architectural Considerations |
| Monovalent | Low | - |
| Divalent | Moderate to High | Spacing between GalNAc units is critical. |
| Trivalent | High | Optimal 15-20 Å spacing between GalNAc units. Linker flexibility is important. |
Impact of Conjugate Size on Receptor Recognition and Endosomal Trafficking
Studies comparing Tri-GalNAc conjugates of varying molecular weights and sizes have demonstrated an inverse relationship between size and uptake efficiency. nih.govacs.org For instance, smaller conjugates, such as those attached to a Fab fragment of an antibody, showed more efficient uptake compared to larger conjugates linked to a full-length antibody. nih.govacs.org This suggests that excessively large conjugates may experience steric hindrance, impeding their ability to effectively bind to the ASGPR clusters on the cell surface. The size of the conjugate can also influence its trafficking through the endosomal pathway, although the precise mechanisms are still under investigation.
| Conjugate Component | Example Payload | Impact on Uptake |
| Small Molecule | Biotin | High uptake efficiency. |
| Antibody Fragment (Fab) | Fab-GN | Higher uptake than full antibody. nih.govacs.org |
| Full-Length Antibody | IgG | Lower uptake efficiency as size increases. nih.govacs.org |
Applications of Tri Galnac Nhs Ester in Targeted Protein Degradation Research
Development and Mechanism of Lysosome-Targeting Chimeras (LYTACs) Utilizing Tri-GalNAc-NHS Ester
LYTACs are bifunctional molecules designed to tether a target protein to a lysosome-shuttling receptor on the cell surface. nih.govresearchgate.net This action initiates the internalization of the entire complex and subsequent trafficking to the lysosome, where the target protein is degraded. researchgate.netchemrxiv.org While first-generation LYTACs utilized the broadly expressed cation-independent mannose-6-phosphate (B13060355) receptor (CI-M6PR), newer versions employ a triantennary N-acetylgalactosamine (Tri-GalNAc) ligand to engage the ASGPR, which is predominantly expressed on hepatocytes. nih.govnih.govresearchgate.net
The synthesis of these advanced, liver-targeting LYTACs often involves the use of this compound. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues present on antibody scaffolds. acs.orgnih.gov Researchers convert Tri-GalNAc-carboxylic acid into the more reactive this compound to efficiently conjugate the ASGPR-binding motif to a protein-binding moiety (e.g., an antibody or peptide). acs.orgnih.gov
The mechanism begins once the LYTAC, featuring the Tri-GalNAc ligand, is assembled. The Tri-GalNAc portion of the chimera binds with high affinity to the ASGPR on the surface of liver cells. nih.gov Simultaneously, the other end of the LYTAC binds to the target extracellular or membrane protein. This forms a ternary complex between the target protein, the LYTAC, and the ASGPR. chemrxiv.org The engagement of ASGPR triggers clathrin-mediated endocytosis, internalizing the complex. nih.gov Inside the cell, the vesicle acidifies, leading to the dissociation of the complex. The ASGPR is recycled back to the cell surface, while the LYTAC-target protein cargo is trafficked to the lysosome for degradation. nih.govchemrxiv.org This mechanism was confirmed in studies where the degradation of the target protein was abolished by knocking down ASGPR or by co-incubation with excess free Tri-GalNAc ligand. nih.gov
The core design principle of ASGPR-engaging LYTACs is the modular combination of a high-affinity ligand for a lysosomal targeting receptor with a binder for a specific protein of interest. consensus.appchemrxiv.org The use of the Tri-GalNAc moiety as the ASGPR ligand is crucial for achieving tissue-specific degradation, as ASGPR is almost exclusively expressed on hepatocytes. nih.govnih.gov This specificity provides a significant advantage, potentially improving the therapeutic window for targeted therapies. nih.gov
The protein-binding element can be an antibody, an antibody fragment (like a Fab), or a smaller peptide, allowing for versatility in targeting different proteins. nih.govnih.govchemrxiv.org The this compound enables the conjugation of the Tri-GalNAc ligand to these binders. acs.orgnih.gov Research has shown that even a single Tri-GalNAc ligand conjugated to a binder is sufficient to induce degradation, simplifying the design and potentially improving the pharmacokinetic properties of the LYTAC. nih.govnih.gov Site-specific conjugation methods have been developed to create more homogeneous LYTACs with improved pharmacokinetic profiles compared to non-specific labeling of lysine residues. chemrxiv.orgthieme-connect.com
While the primary focus of Tri-GalNAc-based LYTACs has been on membrane proteins, the technology is also applicable to secreted, extracellular proteins. By conjugating the Tri-GalNAc ligand to a binder for a soluble protein, the resulting LYTAC can capture the target protein from the extracellular space and shuttle it to the liver for ASGPR-mediated endocytosis and lysosomal degradation. nih.gov In proof-of-concept studies, a Tri-GalNAc-biotin conjugate was shown to mediate the uptake and degradation of neutravidin, demonstrating the principle for extracellular targets. acs.org
A significant application of this compound-derived LYTACs is the degradation of membrane-associated proteins, particularly those implicated in cancer. medchemexpress.com Research has demonstrated the successful degradation of several key membrane protein targets on liver cancer cell lines. nih.govresearchgate.net
For instance, LYTACs constructed by conjugating the Tri-GalNAc ligand to Cetuximab (Ctx), an antibody against Epidermal Growth Factor Receptor (EGFR), led to the effective degradation of EGFR in ASGPR-positive HEP3B cells. nih.gov Similarly, a LYTAC using the antibody Pertuzumab (Ptz) was shown to degrade HER2 in HEPG2 cells. nih.govresearchgate.net Beyond antibody-based LYTACs, a smaller construct using a 3.4 kDa peptide binder linked to a Tri-GalNAc ligand successfully degraded integrins on cancer cells. nih.govnih.gov This demonstrates that the platform is not limited to large antibody binders. chemrxiv.org The degradation is specific to cells expressing ASGPR; in co-culture experiments, EGFR was degraded in ASGPR-positive cells but not in ASGPR-negative cells treated with the same GalNAc-LYTAC. nih.gov
Table 1: Examples of Membrane Protein Targets Degraded by Tri-GalNAc-based LYTACs
| Target Protein | Binder Used | Cell Line(s) | Key Finding | Citation(s) |
|---|---|---|---|---|
| EGFR | Cetuximab (Antibody) | HEP3B, HEPG2 | Selective degradation in ASGPR-positive cells; degradation abolished by ASGPR knockdown. | nih.gov |
| HER2 | Pertuzumab (Antibody) | HEPG2 | Effective degradation of HER2 protein visualized by Western blot and confocal microscopy. | nih.govresearchgate.net |
| Integrins | Knottin Peptide (PIP) | HEPG2 | Degradation achieved with a small peptide binder linked to a single Tri-GalNAc moiety. | nih.govnih.gov |
| CD71 | Antibody | K562 | Demonstrated as a potential target for the broader LYTAC platform. | nih.gov |
Functional Consequences of ASGPR-Mediated Protein Degradation
The removal of target proteins from the cell surface via Tri-GalNAc-based LYTACs leads to significant downstream functional consequences, including the disruption of signaling pathways and the alteration of cellular behaviors. nih.govchemrxiv.org
A key advantage of degradation over inhibition is the complete removal of the protein, which eliminates all its functions, including scaffolding activities, not just its enzymatic or binding functions. Research has shown that the degradation of EGFR by a GalNAc-LYTAC results in a more profound and sustained attenuation of downstream signaling compared to simple inhibition with the antibody alone. nih.govnih.govchemrxiv.org The removal of EGFR from the cell surface prevents the activation of critical pathways like the Akt and MAPK signaling cascades, which are often dysregulated in cancer. medchemexpress.com This superior suppression of signaling highlights the potential therapeutic benefit of the degradation approach. chemrxiv.org
The attenuation of signaling pathways translates into observable changes in cellular phenotypes. The degradation of integrins by a peptide-based GalNAc-LYTAC led to a significant reduction in cancer cell proliferation. nih.govnih.govchemrxiv.org This anti-proliferative effect was persistent even after the LYTAC was washed out, suggesting that the temporary removal of the target protein can induce a lasting biological response. nih.gov Furthermore, cells treated with the integrin-degrading LYTAC exhibited noticeable morphological changes, shifting from epithelial-like clusters to smaller, more rounded clusters. nih.gov These findings demonstrate that Tri-GalNAc-based LYTACs can effectively modulate cancer cell behavior by depleting key surface proteins. medchemexpress.com
Table 2: Functional Outcomes of Tri-GalNAc-LYTAC-Mediated Degradation
| Degraded Target | Functional Consequence | Cellular Effect | Key Finding | Citation(s) |
|---|---|---|---|---|
| EGFR | Attenuation of downstream kinase signaling (Akt, MAPK) | Reduced signaling output | Degradation provided more substantial signaling abrogation than antibody-based inhibition alone. | nih.govchemrxiv.orgmedchemexpress.com |
| Integrins | Reduced cell proliferation | Anti-proliferative effect | A small peptide-based LYTAC significantly reduced cancer cell growth. | nih.govnih.govchemrxiv.org |
| Integrins | Altered cell morphology | Shift to smaller, circular cell clusters | Degradation induced lasting phenotypic changes in cell colonies. | nih.gov |
Comparative Analysis with Other Targeted Protein Degradation Modalities (e.g., PROTACs)
The field of targeted protein degradation (TPD) has rapidly advanced, offering novel therapeutic strategies beyond traditional inhibition. mdpi.comnih.gov While Proteolysis-Targeting Chimeras (PROTACs) have been a major focus, primarily targeting intracellular proteins, technologies utilizing this compound have given rise to distinct modalities like Lysosome-Targeting Chimeras (LYTACs) that degrade extracellular and membrane-bound proteins. nih.govnih.gov A comparative analysis reveals fundamental differences in their mechanisms, target scope, and biological pathways harnessed.
PROTACs are heterobifunctional molecules designed to recruit an E3 ubiquitin ligase to a specific intracellular protein of interest (POI). arvinas.combiochempeg.com This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's ubiquitin-proteasome system (UPS). nih.govarvinas.com This mechanism has proven effective for a wide range of intracellular targets, including those previously considered "undruggable." nih.gov
In contrast, degraders synthesized using this compound, often referred to as GalNAc-LYTACs or ASGPR-Targeting Chimeras (ATACs), operate through an entirely different pathway. nih.govavilar-tx.com These molecules are designed to bridge an extracellular or membrane protein to the asialoglycoprotein receptor (ASGPR), which is highly and specifically expressed on the surface of liver hepatocytes. nih.govchemrxiv.org The Tri-GalNAc cluster acts as a high-affinity ligand for the ASGPR. mdpi.comchemrxiv.org This binding event triggers receptor-mediated endocytosis, internalizing the entire complex—receptor, degrader, and target protein. avilar-tx.com Following internalization, the cargo is trafficked through the endo-lysosomal pathway, culminating in the degradation of the target protein by lysosomal proteases. nih.govchemrxiv.org The ASGPR is then recycled back to the cell surface. nih.gov
The primary distinction lies in the cellular machinery and the location of the target protein. PROTACs hijack the intracellular UPS to eliminate cytosolic and nuclear proteins, whereas Tri-GalNAc-based degraders co-opt the endo-lysosomal pathway to clear proteins from the extracellular space and the cell membrane. mdpi.comnih.govnih.gov This makes the two technologies highly complementary. For instance, while a PROTAC could be developed to degrade an intracellular kinase, a GalNAc-LYTAC could be used to eliminate a cell-surface receptor or a secreted protein. nih.govnih.gov
Another key difference is tissue specificity. While the specificity of a PROTAC is largely determined by the selectivity of its protein-binding ligand and the expression pattern of the recruited E3 ligase, Tri-GalNAc-based degraders have an intrinsic liver-targeting capability due to the exclusive expression of ASGPR on hepatocytes. mdpi.comnih.gov This allows for cell-type-restricted protein degradation, a significant advantage for treating liver-specific diseases. nih.govbldpharm.com Research has demonstrated that a Tri-GalNAc conjugate of the antibody Cetuximab selectively depleted its target, EGFR, from liver-derived HEP3B cells while having minimal effect on EGFR-positive HeLa-GFP cells that lack ASGPR expression. nih.gov
The modularity of both platforms is a shared strength. For PROTACs, different POI ligands and E3 ligase recruiters can be combined via a chemical linker. biochempeg.com Similarly, for GalNAc-LYTACs, the Tri-GalNAc moiety, activated as an NHS ester, can be conjugated to various binders, such as antibodies or small molecules, to direct the degradation of different extracellular targets. nih.govacs.org Studies have successfully demonstrated this by conjugating Tri-GalNAc to antibodies like Pertuzumab to degrade HER2 and to peptide binders to degrade integrins. nih.gov
However, the phenomena of the "hook effect," where excessive concentrations of the bifunctional degrader can inhibit the formation of the necessary ternary complex (E3-PROTAC-POI or ASGPR-LYTAC-POI) and reduce degradation efficiency, has been observed for both modalities. nih.gov
Table 1: Key Differences Between Tri-GalNAc-Based Degraders and PROTACs
| Feature | Tri-GalNAc-Based Degraders (e.g., GalNAc-LYTACs) | PROTACs (Proteolysis-Targeting Chimeras) |
|---|---|---|
| Mechanism of Action | Hijacks the endo-lysosomal pathway via ASGPR-mediated endocytosis. nih.govavilar-tx.com | Hijacks the ubiquitin-proteasome system (UPS). nih.govarvinas.com |
| Target Protein Location | Extracellular and cell-surface membrane proteins. mdpi.comnih.gov | Intracellular proteins (cytosolic, nuclear). nih.govnih.gov |
| Cellular Machinery | Asialoglycoprotein Receptor (ASGPR), endosomes, lysosomes. nih.govchemrxiv.org | E3 ubiquitin ligases, proteasome. nih.govarvinas.com |
| Tissue Specificity | Inherently liver-specific due to ASGPR expression on hepatocytes. nih.govbldpharm.com | Dependent on POI ligand specificity and E3 ligase expression profile. nih.gov |
| Enabling Chemistry Example | This compound for conjugation to protein binders (e.g., antibodies). acs.orgresearchgate.net | Linker chemistry to connect a POI binder to an E3 ligase ligand (e.g., for CRBN or VHL). biochempeg.com |
| Example Degraded Proteins | EGFR, HER2, Integrins, PCSK9. nih.govnih.gov | Androgen Receptor (AR), Estrogen Receptor (ER), BTK, BRD4. nih.govbiochempeg.com |
Table 2: Research Findings on ASGPR-Mediated Protein Degradation
| Target Protein | Degrader Construct | Cell Line | Key Finding | Reference |
|---|---|---|---|---|
| EGFR | Ctx-GalNAc (Cetuximab conjugated to Tri-GalNAc) | HEP3B (ASGPR+) | Degradation was abolished upon ASGPR knockdown, confirming the mechanism is ASGPR-dependent. nih.gov | nih.gov |
| HER2 | Ptz-GalNAc (Pertuzumab conjugated to Tri-GalNAc) | HEPG2 (ASGPR+) | Ptz-GalNAc reduced total HER2 by 76%, compared to only 38% by the parent antibody Pertuzumab alone. nih.gov | nih.gov |
| NeutrAvidin (Model Protein) | Tri-GalNAc-biotin | HepG2 (ASGPR+) | The degrader successfully delivered the target protein to the lysosome for degradation. nih.govacs.org | nih.govacs.org |
| Integrins | PIP-GalNAc (Peptide binder conjugated to Tri-GalNAc) | HEPG2 (ASGPR+) | Degradation of integrins led to a reduction in cancer cell proliferation. nih.govresearchgate.net | nih.govresearchgate.net |
Applications of Tri Galnac Nhs Ester in Nucleic Acid Delivery Research
Enhanced Hepatocyte-Specific Delivery of Oligonucleotides
The primary application of Tri-GalNAc conjugation is to enhance the delivery of oligonucleotides specifically to hepatocytes, the main functional cells of the liver. Unconjugated oligonucleotides often distribute more broadly to other tissues and are primarily taken up by non-parenchymal cells within the liver, limiting their therapeutic efficacy for hepatocyte-specific targets. By attaching a Tri-GalNAc ligand, the oligonucleotide is efficiently recognized and internalized by the ASGPR on hepatocytes via receptor-mediated endocytosis. nih.gov This targeted delivery results in a significant increase in the concentration of the therapeutic agent within the target cells, leading to a substantial improvement in potency. nih.govnih.gov
The conjugation of Tri-GalNAc to siRNAs has been shown to dramatically improve their gene-silencing activity in hepatocytes. This enhanced efficacy is a direct result of increased cellular uptake. Research has demonstrated that GalNAc-conjugated siRNAs can achieve robust and durable gene silencing at much lower doses compared to their unconjugated counterparts. For instance, a single subcutaneous dose of a GalNAc-siRNA targeting the transthyretin (TTR) gene in mice resulted in a median effective dose (ED₅₀) of approximately 1 mg/kg. nih.gov The chemical modifications of the siRNA molecule, such as the Enhanced Stabilization Chemistry (ESC), further improve potency and duration of action by increasing resistance to nuclease degradation. nih.govspmi.pt The ESC design, which includes 2′-O-methyl and 2′-deoxy-2′-fluoro modifications along with terminal phosphorothioate (B77711) linkages, has shown a 5- to 10-fold increase in potency in vivo compared to earlier standard template chemistry (STC) designs. researchgate.net Further refinements, leading to advanced ESC designs, have demonstrated even greater improvements in efficacy and duration. nih.gov
| Target Gene | Oligonucleotide Type | Chemical Modification | ED₅₀ (in mice) | Duration of Effect | Key Findings |
|---|---|---|---|---|---|
| Transthyretin (TTR) | Tri-GalNAc-siRNA | Advanced ESC | ~1 mg/kg | Sustained for over 9 months with chronic dosing | Refined chemistry significantly improves in vivo efficacy over parent designs. nih.gov |
| Factor IX (F9) | Tri-GalNAc-siRNA | Advanced ESC | Lower dose required for similar knockdown as ESC | More sustained knockdown compared to ESC | Enhanced metabolic stability leads to prolonged duration of activity. nih.gov |
| ALAS1 | Tri-GalNAc-siRNA (Givosiran) | ESC | ≤1 mg/kg | Supports monthly dosing in clinical trials | Demonstrates the clinical viability of the GalNAc-siRNA platform. spmi.pt |
Similar to siRNAs, the potency of ASOs is significantly enhanced through conjugation with Tri-GalNAc. This modification leads to a marked improvement in the ability of ASOs to modulate target mRNA levels in hepatocytes. Studies have shown that GalNAc-conjugated ASOs can be 5- to 10-fold more potent than unconjugated ASOs in vivo. nih.gov For example, a GalNAc-conjugated ASO targeting scavenger receptor B1 (SRB1) mRNA in mice had an ED₅₀ of 3.3 mg/kg, a significant improvement over the 18.3 mg/kg ED₅₀ of the unconjugated ASO. nih.gov Further chemical modifications, such as the incorporation of constrained ethyl (cEt)-bridged ribonucleotides, can lead to an approximately 60-fold increase in potency compared to the parent 2'-O-methoxyethyl (MOE) ASO. nih.gov Research targeting human apolipoprotein (a) [apo(a)] demonstrated that a GalNAc-conjugated ASO improved potency by over 20-fold compared to its unconjugated counterpart. nih.gov
| Target Gene | Oligonucleotide Type | Chemical Modification | ED₅₀ (in mice) | Fold Improvement vs. Unconjugated | Key Findings |
|---|---|---|---|---|---|
| SRB1 | Tri-GalNAc-ASO | 5-10-5 MOE gapmer | 3.3 mg/kg | ~5.5x | Demonstrates significant potency enhancement with GalNAc conjugation. nih.gov |
| Apolipoprotein (a) | Tri-GalNAc-ASO | 2'-MOE-modified | 0.32 mg/kg/week (mRNA) | >20x | Highlights the dramatic increase in potency for ASOs targeting liver-expressed genes. nih.gov |
| MyD88 | Tri-GalNAc-ASO | Not specified | ~2.5 mg/kg | ~6x | Shows efficacy even in hepatocellular carcinoma models with reduced ASGR expression. nih.gov |
Intracellular Fate and Release Mechanisms of Nucleic Acid Payloads
Following ASGPR-mediated endocytosis, the Tri-GalNAc-oligonucleotide conjugate is trafficked into the cell within endosomes. The acidic environment of the endosome facilitates the dissociation of the conjugate from the receptor, allowing the ASGPR to recycle back to the cell surface. nih.gov The oligonucleotide, however, remains within the endo-lysosomal pathway, from which it must escape to reach its site of action in the cytoplasm (for siRNAs) or the nucleus (for some ASOs).
Endosomal escape is a significant rate-limiting step for the efficacy of oligonucleotide therapeutics, with estimates suggesting that only 1-2% of the internalized conjugate successfully escapes into the cytoplasm. nih.gov The precise mechanism of escape is not fully understood but is thought to occur from late endosomes or multivesicular bodies. mdpi.comnih.gov The majority of the oligonucleotide remains trapped within these vesicles, which eventually fuse with lysosomes, leading to degradation. The low efficiency of escape is compensated by the high capacity of the ASGPR-mediated uptake. The endosomally trapped oligonucleotides are not immediately degraded, creating an intracellular depot that slowly releases functional nucleic acids over time. nih.gov This "depot effect" is a major contributor to the long duration of action observed with GalNAc-conjugated oligonucleotides. nih.govoup.com The trafficking of vesicles within the cell is regulated by a family of small GTPases known as Rab proteins. While specific Rab proteins are known to be associated with different stages of the endocytic pathway (e.g., Rab5 with early endosomes, Rab7 with late endosomes), their precise roles in the trafficking of ASGPR and its GalNAc-conjugated cargo are still under investigation. nih.govresearchgate.net
Once inside the late endosome or lysosome, the Tri-GalNAc-oligonucleotide conjugate is subjected to the acidic environment and a host of degradative enzymes. Lysosomal hydrolases are responsible for cleaving the Tri-GalNAc moiety from the oligonucleotide. acs.orgmdpi.com This cleavage is a critical step, as the unconjugated oligonucleotide is the active therapeutic agent. Following its release from the endosome, the siRNA guide strand is loaded into the RNA-induced silencing complex (RISC), which then mediates the cleavage of the target mRNA. nih.gov The kinetics of RISC loading are influenced by the rate of endosomal escape. Studies have shown that RISC loading can be detected within hours of administration and can be sustained for weeks, correlating with the prolonged gene silencing effect. nih.govresearchgate.net For ASOs that function via RNase H-mediated degradation of mRNA, the oligonucleotide must reach the nucleus after endosomal escape. The chemical stability of the oligonucleotide is crucial for its survival within the degradative environment of the lysosome and for maintaining its activity over an extended period. nih.gov
In Vitro Research Methodologies and Findings for Tri Galnac Nhs Ester Conjugates
Quantitative Assessment of Cellular Uptake and Internalization Kinetics
Quantifying the rate and extent of cellular uptake is fundamental to evaluating the effectiveness of Tri-GalNAc as a targeting ligand. Various in vitro methods are employed to measure the internalization kinetics of Tri-GalNAc conjugates.
A common approach involves conjugating the Tri-GalNAc ligand to a fluorescently labeled molecule, such as NeutrAvidin labeled with a fluorophore (e.g., NA-650). nih.govacs.org Cells are incubated with the fluorescent conjugate, and the increase in intracellular fluorescence over time is measured using a plate reader. researchgate.net This method allows for high-throughput assessment of uptake in a time-dependent and concentration-dependent manner. nih.gov For example, studies have shown that in HepG2 cells, the uptake of a Tri-GalNAc-biotin/NA-650 complex increases steadily over several hours, while no such increase is observed in the ASGPR-negative A549 cells or when the Tri-GalNAc ligand is absent. nih.govresearchgate.net
Table 2: Comparative Cellular Uptake of a Fluorescent Tri-GalNAc Conjugate
| Cell Line | ASGPR Status | Incubation Time | Relative Fluorescence Units (RFU) |
| HepG2 | Positive | 4 hours | High |
| Huh7 | Positive | 4 hours | Moderate-High |
| A549 | Negative | 4 hours | Baseline/Low |
Data synthesized from findings where HepG2 and Huh7 show significant uptake compared to the A549 negative control. nih.govacs.org
Flow cytometry is another powerful technique used for the quantitative analysis of cellular uptake. nih.gov It can measure the fluorescence of individual cells, providing detailed information about the distribution of uptake within a cell population. This method is particularly useful for assessing the internalization and degradation of cell-surface proteins. For instance, by labeling a target protein like EGFR, flow cytometry can quantify the reduction in its surface expression after treatment with a Tri-GalNAc-antibody conjugate (a type of Lysosome-Targeting Chimera, or LYTAC). nih.gov
Competition assays are also performed to confirm the specificity of the uptake. In these experiments, the uptake of the labeled Tri-GalNAc conjugate is measured in the presence of an excess of an unconjugated Tri-GalNAc ligand (e.g., Tri-GalNAc-CO2H). researchgate.net A significant decrease in the uptake of the labeled conjugate indicates that both molecules are competing for the same receptor, confirming ASGPR-mediated internalization. researchgate.net
Characterization of Lysosomal Degradation in Cellular Systems
Following ASGPR-mediated endocytosis, Tri-GalNAc conjugates are trafficked through the endo-lysosomal pathway, ultimately leading to the degradation of the cargo in the lysosome. nih.govacs.orgacs.org Several in vitro techniques are used to visualize and confirm this process.
Confocal microscopy is a key tool for tracking the intracellular journey of the conjugates. researchgate.net By using fluorescently labeled conjugates (e.g., red fluorescence) and a dye that specifically accumulates in lysosomes (e.g., Lysotracker Green), researchers can visualize the colocalization of the conjugate with lysosomes. nih.govacs.org The appearance of yellow puncta in merged images, indicating the spatial overlap of the red and green signals, provides direct evidence that the conjugate has reached the lysosome. researchgate.net
To verify that the cargo is indeed degraded within the lysosome, biochemical assays are performed. One method involves using lysosomal protease inhibitors, such as leupeptin (B1674832) or chloroquine. nih.govresearchgate.net If the degradation of the cargo is blocked or reduced in the presence of these inhibitors, it confirms that lysosomal enzymes are responsible. For example, in-gel fluorescence analysis can be used to monitor the integrity of a fluorescently labeled protein cargo over time. researchgate.net In the absence of inhibitors, the full-length protein band diminishes, while in the presence of leupeptin, the degradation is visibly attenuated. researchgate.net Similarly, Western blot analysis can show the accumulation of a target protein like EGFR when cells are co-treated with a Tri-GalNAc-LYTAC and a lysosomal inhibitor like bafilomycin A1 or chloroquine. nih.gov
The process begins when the Tri-GalNAc ligand binds to ASGPR, triggering endocytosis into clathrin-coated vesicles. nih.gov As the endosome matures, its internal pH drops, causing the dissociation of the ligand-receptor complex. The ASGPR is then recycled back to the cell surface, while the conjugate remains in the vesicle, which fuses with the lysosome. nih.gov Inside the lysosome, hydrolytic enzymes degrade the conjugate and its cargo. nih.govacs.org
Evaluation of Functional Efficacy in Cell-Based Assays (e.g., Gene Silencing, Protein Level Reduction)
The ultimate goal of targeted delivery with Tri-GalNAc is to elicit a specific biological function from the conjugated molecule. In vitro assays are essential for evaluating this functional efficacy.
For Tri-GalNAc-siRNA conjugates, the primary functional outcome is gene silencing. The efficacy is measured by quantifying the reduction in the target messenger RNA (mRNA). This is typically done using quantitative real-time polymerase chain reaction (qRT-PCR). Studies have shown that conjugating a Tri-GalNAc ligand to an siRNA targeting genes like apolipoprotein B (ApoB) or transthyretin (TTR) leads to robust, dose-dependent silencing in primary hepatocytes without the need for transfection agents. escholarship.orgnih.gov The potency of these conjugates is often expressed as an IC50 value, representing the concentration required to achieve 50% inhibition of mRNA expression.
When Tri-GalNAc is conjugated to an antibody or another binder to create a LYTAC, the goal is to degrade a target extracellular or membrane protein. bldpharm.comnih.gov The functional efficacy is assessed by measuring the reduction in the target protein levels. Western blotting is used to determine the total cellular levels of the protein, while flow cytometry is used to measure the levels of the protein on the cell surface. nih.gov For example, a Tri-GalNAc conjugate of the antibody Cetuximab was shown to effectively degrade EGFR in HEP3B cells, as demonstrated by dose-response curves showing a significant reduction in cell surface EGFR at nanomolar concentrations. nih.gov This degradation of EGFR also led to the attenuation of downstream signaling pathways. nih.gov
Table 3: Examples of Functional Efficacy of Tri-GalNAc Conjugates in Cell-Based Assays
| Conjugate Type | Target Molecule | Cell Line | Assay | Finding |
| siRNA-GalNAc | ApoB100 mRNA | Primary Hepatocytes | qRT-PCR | Robust gene silencing in the absence of transfection agents. escholarship.org |
| LYTAC (Ctx-GalNAc) | EGFR Protein | HEP3B | Flow Cytometry, Western Blot | Dose-dependent degradation of cell-surface and total EGFR. nih.gov |
| ASO-GalNAc | MyD88 mRNA | HepG2 | qRT-PCR | 5- to 10-fold increase in potency compared to unconjugated ASO. scienceopen.com |
These cell-based assays are critical for the preclinical evaluation of Tri-GalNAc conjugates, providing essential data on their specificity, mechanism of action, and potential therapeutic efficacy before moving into more complex models.
Preclinical in Vivo Research Paradigms and Outcomes
Liver-Specific Distribution and Systemic Biodistribution Studies of Tri-GalNAc Conjugates
The conjugation of therapeutic agents to a trivalent N-acetylgalactosamine (Tri-GalNAc) ligand is a leading strategy for achieving targeted delivery to hepatocytes. bldpharm.comamerigoscientific.com This approach leverages the high-affinity interaction between the GalNAc ligand and the asialoglycoprotein receptor (ASGPR), which is abundantly and almost exclusively expressed on the surface of hepatocytes. bldpharm.combachem.com Preclinical in vivo studies in various animal models, primarily mice, have consistently demonstrated the remarkable efficiency and specificity of this targeting strategy. acs.orgresearchgate.net
Upon subcutaneous or intravenous administration, Tri-GalNAc-conjugated molecules are rapidly cleared from the plasma and accumulate predominantly in the liver. researcher.lifenih.govacs.org Studies using radiolabeled or fluorescently tagged conjugates have visually and quantitatively confirmed this hepatotropic distribution. researchgate.net For instance, following subcutaneous administration of a Tri-GalNAc-siRNA conjugate, liver concentrations of the siRNA were significantly higher compared to intravenous administration of the same dose, which correlated with more potent target gene silencing. escholarship.org In contrast, unconjugated oligonucleotides show a much broader tissue distribution, with significant accumulation in the kidneys and other organs, and only a small fraction reaching the hepatocytes. nih.govacs.org The attachment of the Tri-GalNAc moiety can increase the delivery of antisense oligonucleotides (ASOs) to hepatocytes by approximately 6- to 7-fold compared to their unconjugated counterparts. nih.gov
The systemic biodistribution of Tri-GalNAc conjugates is characterized by minimal accumulation in non-target tissues such as the spleen, kidney, heart, and lungs. researchgate.netresearchgate.net This high degree of liver specificity is a direct result of the rapid, high-capacity clearance mediated by the ASGPR. nih.govnih.gov The receptor-mediated endocytosis process is highly efficient, with the ASGPR recycling back to the cell surface in approximately 15 minutes to facilitate further uptake. nih.gov This rapid internalization and trafficking to the endo-lysosomal compartment is a critical step for the subsequent release of the therapeutic payload into the cytoplasm to exert its effect. nih.govfrontiersin.org
The specificity of this delivery system has been rigorously confirmed in studies where ASGPR expression was knocked down. In animal models with significantly reduced or ablated ASGPR1 expression, the liver-specific uptake and activity of Tri-GalNAc-siRNA conjugates were completely lost, confirming that the delivery is indeed mediated by this specific receptor. nih.gov
Table 1: Biodistribution of Oligonucleotides in Mice
| Compound | Administration Route | Key Findings | Reference |
|---|---|---|---|
| Tri-GalNAc-TTR siRNA | Subcutaneous vs. Intravenous | Higher liver siRNA levels and greater gene silencing with SC administration. | escholarship.org |
| GalNAc-SRB1 ASO vs. Unconjugated SRB1 ASO | Systemic | ~80% of total liver drug delivered to hepatocytes for GalNAc conjugate vs. ~12% for unconjugated ASO. | nih.govacs.org |
| Alexa647-labeled tiny LNA with and without GalNAc | Intravenous | GalNAc conjugation significantly increased liver accumulation and reduced kidney accumulation. | researchgate.net |
| GalNAc@PEG@siRNA-PLGA | Intravenous | Nanoparticles showed high accumulation in the liver compared to blood, kidney, and spleen. | researchgate.net |
Pharmacokinetic Analysis of Tri-GalNAc-NHS Ester Conjugates
The pharmacokinetic (PK) profiles of Tri-GalNAc-conjugated therapeutics are distinct from those of unconjugated molecules and are characterized by rapid absorption and distribution, followed by a prolonged duration of action. nih.govnih.govmdpi.com The use of an N-hydroxysuccinimide (NHS) ester facilitates the stable covalent linkage of the Tri-GalNAc ligand to the therapeutic payload, such as a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO).
Following subcutaneous administration in preclinical species like rats and monkeys, Tri-GalNAc-siRNA conjugates are rapidly absorbed into the systemic circulation. researcher.lifenih.gov The maximum plasma concentration (Tmax) is typically reached quickly, often between 0.25 and 2 hours post-dose in various nonclinical species. researcher.life Subsequently, the plasma concentrations decline rapidly due to the efficient ASGPR-mediated uptake from circulation into hepatocytes. researcher.lifeacs.org This results in a short plasma half-life, with the conjugate often becoming undetectable in plasma within 4 to 12 hours. researcher.life
Despite the transient plasma exposure, the conjugates exhibit a long half-life within the liver tissue. nih.govmdpi.com This prolonged residence in the target organ is a key factor contributing to the sustained pharmacodynamic effect. researcher.life The high metabolic stability of the chemically modified oligonucleotide backbone, often featuring phosphorothioate (B77711) linkages and 2' modifications, prevents rapid degradation by nucleases and allows for a continuous and sustained release of the active siRNA into the cytoplasm. researcher.lifenih.gov This released siRNA can then load into the RNA-induced silencing complex (RISC), leading to a durable gene silencing effect that can last for months after a single dose. researcher.liferesearchgate.net
Pharmacokinetic models have been developed to describe the unique disposition of these conjugates. nih.govmdpi.comchalmers.se These models often incorporate a multi-compartment structure to account for the rapid distribution from plasma to the liver and the slow redistribution from the liver back into circulation, which drives the long terminal plasma half-life. chalmers.se Physiologically based pharmacokinetic (PBPK) models have further refined this understanding by mechanistically describing the ASGPR-mediated liver uptake and intracellular trafficking. nih.govmdpi.com These analyses have shown that while plasma PK provides information on absorption and initial distribution, the concentration and half-life within the liver, specifically the amount loaded into the RISC, are better predictors of the pharmacodynamic response. researcher.life
Table 2: Pharmacokinetic Parameters of GalNAc-siRNA Conjugates in Preclinical Models
| Species | Administration | Tmax | Plasma Clearance | Key Observation | Reference |
|---|---|---|---|---|---|
| Rat & Monkey | Subcutaneous | 0.25 - 2 hours | Rapid | Dose-proportional Cmax, supra-dose-proportional AUC. | researcher.lifechalmers.se |
| Mouse | Subcutaneous | ~0.25 - 1 hour | Rapid | Plasma PK reflects rapid hepatic uptake. | researcher.lifenih.gov |
| General Nonclinical | Subcutaneous | 0.25 - 2 hours | Rapid | Last detectable plasma concentration between 4-12 hours. | researcher.life |
Evaluation of Gene Silencing or Protein Degradation Efficacy in Animal Models
The Tri-GalNAc delivery platform has proven to be highly effective for mediating robust and durable gene silencing in preclinical animal models. escholarship.orgresearchgate.net The primary therapeutic modality utilizing this technology is RNA interference (RNAi) with siRNAs, but it has also been successfully applied to ASOs and is being explored for proteolysis-targeting chimeras (PROTACs). nih.govresearchgate.net
In the context of gene silencing, Tri-GalNAc-siRNA conjugates have demonstrated remarkable potency. Following a single subcutaneous dose in mice, these conjugates can achieve a median effective dose (ED50) as low as 1 mg/kg for inhibiting the expression of a target liver gene. escholarship.org The silencing effect is dose-dependent and can be sustained for extended periods. For example, chronic weekly dosing in rodents has resulted in continuous gene silencing for over 9 months. escholarship.org The efficacy is directly linked to the efficient delivery to hepatocytes and subsequent loading of the siRNA into the RISC. researcher.lifenih.gov The chemical modifications of the siRNA molecule, such as 2'-fluoro and 2'-O-methyl patterns, enhance its stability and affinity, contributing to the potency and duration of the effect. nih.gov
Similarly, Tri-GalNAc-conjugated ASOs show significantly enhanced potency for reducing target mRNA in the liver compared to their unconjugated forms. bachem.comacs.orgnih.gov Studies in mouse models of hepatocellular carcinoma (HCC) have shown that GalNAc-ASOs can achieve a 5- to 10-fold increase in potency in tumors, leading to enhanced antitumor activity. nih.gov
More recently, the Tri-GalNAc targeting strategy is being adapted for targeted protein degradation. Lysosome-targeting chimeras (LYTACs) are an emerging class of molecules that link a cell-surface receptor ligand, like Tri-GalNAc, to an antibody or binder that recognizes a target membrane or extracellular protein. researchgate.netnih.gov This ternary complex is then internalized via the ASGPR, leading to the lysosomal degradation of the target protein. bldpharm.comresearchgate.net This approach extends the principle of targeted degradation beyond intracellular proteins, which are the focus of PROTACs that typically hijack the ubiquitin-proteasome system. nih.govmdpi.com Preclinical studies have demonstrated the feasibility of this strategy for liver-specific protein degradation, opening new therapeutic avenues. bldpharm.comresearchgate.net
Table 3: Efficacy of Tri-GalNAc Conjugates in Animal Models
| Conjugate Type | Animal Model | Target | Outcome | Reference |
|---|---|---|---|---|
| Tri-GalNAc-siRNA | Mouse | Transthyretin (TTR) | ED50 of ~1 mg/kg; sustained silencing for >9 months with chronic dosing. | escholarship.org |
| Tri-GalNAc-ASO | Mouse HCC model | YAP1 | 5- to 10-fold increase in potency in tumors; enhanced antitumor activity. | nih.gov |
| Tri-GalNAc-ASO | Mouse | Scavenger receptor class B type 1 (SR-B1) | ~7-fold increase in potency compared to non-conjugated ASO. | nih.gov |
| GalNAc-LYTAC | Mouse Xenograft | aTAG-fused CAR protein | Demonstrated in vivo degradation of the target protein. | researchgate.net |
Considerations for Potential Off-Target Liver Cell Delivery and Receptor Saturation
While the Tri-GalNAc delivery system is highly specific for hepatocytes due to the expression of ASGPR, there are important considerations regarding potential off-target effects within the liver and the possibility of receptor saturation.
Off-Target Liver Cell Delivery: The liver is composed of various cell types, including hepatocytes (parenchymal cells) and non-parenchymal cells such as Kupffer cells, sinusoidal endothelial cells, and stellate cells. Unconjugated oligonucleotides are predominantly taken up by these non-parenchymal cells. bachem.comnih.gov In contrast, the conjugation with Tri-GalNAc dramatically shifts the uptake to hepatocytes. nih.gov Studies have shown that for GalNAc-conjugated ASOs, over 80% of the drug in the liver is delivered to hepatocytes, compared to only about 12% for unconjugated ASOs. acs.org This demonstrates a significant reduction in delivery to non-parenchymal cells, which is generally desirable to minimize potential off-target effects and toxicity in these cell populations. However, the possibility of low-level uptake by other liver cells cannot be entirely dismissed and warrants consideration during preclinical evaluation.
Receptor Saturation: The ASGPR is a high-capacity receptor, with an estimated 500,000 copies per hepatocyte. bachem.com This high density suggests a large capacity for uptake. However, at high doses of Tri-GalNAc conjugates, it is possible to saturate the receptor-mediated clearance pathway. nih.gov Preclinical studies in mice with partially reduced ASGPR expression (Asgr2 knockout mice) have provided insights into this phenomenon. In these animals, receptor saturation was observed at dose levels greater than 5 mg/kg, as evidenced by an increase in the plasma concentration of the GalNAc-siRNA and lower relative liver accumulation compared to wild-type animals. nih.gov
Despite this, studies have also shown that there is a significant excess capacity of ASGPR for the effective uptake of these conjugates. nih.gov Even with a greater than 50% reduction in ASGPR levels, the therapeutic activity of GalNAc-siRNAs was retained at pharmacologically relevant doses. nih.govresearchgate.net In fact, potent activity of a GalNAc-ASO conjugate was only lost when ASGR1 expression was knocked down by more than 98%. nih.gov This suggests that even in disease states where ASGPR expression might be reduced, such as in fibrotic livers or some hepatocellular carcinomas, the remaining receptor capacity may still be sufficient for effective therapeutic delivery. nih.govnih.gov This large therapeutic window between pharmacological efficacy and receptor saturation is a key advantage of the Tri-GalNAc delivery platform. nih.gov
Future Directions and Emerging Research Avenues for Tri Galnac Nhs Ester
Development of Advanced Linker Chemistries for Bioconjugation Versatility
The linker connecting the Tri-GalNAc moiety to its cargo is a critical determinant of the conjugate's stability, solubility, and biological activity. While initial applications have proven successful, research is moving toward more sophisticated linker designs to optimize performance and broaden the range of compatible payloads. biopharminternational.com The evolution of linker technology is focused on creating more homogenous conjugates with controlled drug-to-antibody ratios (DARs) and predictable pharmacokinetic profiles. biopharminternational.com
Key areas of development include:
Cleavable Linkers: Enzyme-cleavable linkers are gaining popularity as they offer an excellent balance between stability in circulation and efficient payload release within the target cell. biopharminternational.com For instance, linkers incorporating a β-glucuronide trigger are advantageous because the lysosomal enzyme β-glucuronidase is abundant in lysosomes, ensuring stable ADCs and targeted release. biopharminternational.com Early studies with GalNAc conjugates noted that linker arms are effectively degraded by endosomal glycosidases, a principle that can be refined with purpose-built cleavable designs. nih.gov
Solubility-Enhancing Linkers: Many therapeutic payloads, particularly cytotoxic agents for antibody-drug conjugates (ADCs), are hydrophobic. To counteract this, linkers are being designed with hydrophilicity-masking elements, such as discrete polyethylene (B3416737) glycol (PEG) chains or charged groups, to reduce aggregation and improve biophysical properties. biopharminternational.com
Multi-Loaded and Tandem Cleavage Linkers: To increase therapeutic potency, researchers are exploring multi-loaded linkers capable of carrying a higher payload per targeting moiety. biopharminternational.com Furthermore, tandem or dual-cleavage linkers that require multiple specific enzymatic activities for release are being developed to make payload delivery even more specific to the target cell, thereby enhancing the therapeutic window. biopharminternational.com
| Linker Strategy | Primary Advantage | Mechanism/Example | Relevance to Tri-GalNAc Conjugates |
|---|---|---|---|
| Enzyme-Cleavable Linkers | Controlled payload release in the target cell lysosome. biopharminternational.com | β-glucuronide linkers cleaved by lysosomal β-glucuronidase. biopharminternational.com | Enhances the specific release of cargo following ASGPR-mediated endocytosis and lysosomal trafficking. biopharminternational.comnih.gov |
| Hydrophilicity-Masking Linkers | Reduces aggregation and improves pharmacokinetics for hydrophobic payloads. biopharminternational.com | Incorporation of PEG chains or charged polyols. biopharminternational.com | Allows for conjugation of a wider range of molecules to Tri-GalNAc without compromising solubility. |
| Tandem-Cleavage Linkers | Increases specificity of payload release, reducing off-target effects. biopharminternational.com | Requires two distinct enzymatic cleavage events to free the cargo. biopharminternational.com | Could provide an additional layer of safety and precision for highly potent therapies delivered to the liver. |
| Branched/Multi-Loaded Linkers | Increases the drug-to-antibody ratio (DAR) for higher potency. biopharminternational.com | Linker scaffold with multiple attachment points for the payload. biopharminternational.com | Could increase the efficiency of Tri-GalNAc-mediated delivery, potentially allowing for lower overall doses. |
Expansion of ASGPR-Targeted Protein Degradation Modalities Beyond Current LYTAC Formats
The initial success of LYTACs, which bridge an extracellular or membrane protein to a lysosome-shuttling receptor like ASGPR, has spurred the development of next-generation targeted protein degradation (TPD) technologies. nih.gov These emerging platforms aim to improve potency, simplify the molecular architecture, and expand the range of degradable targets.
One significant evolution is the development of ASGPR-Targeting Chimeras (ATACs) . avilar-tx.com Unlike early LYTACs that often relied on large antibodies to bind the target protein, the ATAC platform utilizes novel, potent, small-molecule ASGPR-binding ligands to create entirely small-molecule-based degraders. avilar-tx.com This modular design allows for bifunctional compounds that can recruit a target protein and engage the ASGPR to trigger endocytosis and subsequent lysosomal degradation. avilar-tx.com
Other emerging TPD strategies that build on the principles of LYTACs include:
AbTACs (Antibody-based Targeting Chimeras): These are bispecific recombinant antibodies that recruit membrane-bound E3 ligases to degrade membrane proteins, representing an antibody-based approach to TPD.
KineTACs (Cytokine Receptor-Targeting Chimeras): These are genetically encoded bifunctional antibodies that use cytokine receptors to deliver protein targets for degradation.
These new modalities signify a broader trend of harnessing various cell-surface receptors and degradation pathways to achieve TPD, moving beyond the original LYTAC framework.
| Technology | General Structure | Key Feature | Status/Reference |
|---|---|---|---|
| ASGPR-LYTAC | A target-binding protein (e.g., antibody) conjugated to a Tri-GalNAc ligand. nih.gov | First demonstration of using ASGPR for targeted degradation of extracellular/membrane proteins. nih.govresearchgate.net | Proof-of-concept established. nih.govacs.org |
| ATAC (ASGPR-Targeting Chimera) | Bifunctional small molecule containing a novel, high-affinity ASGPR ligand and a target-binding moiety. avilar-tx.com | Employs potent, small-molecule ASGPR ligands, potentially offering improved properties over larger antibody-based constructs. avilar-tx.com | In development, proof-of-concept shown in vitro. avilar-tx.com |
Integration of Tri-GalNAc-NHS Ester in Combination Strategies with Other Therapeutic Modalities
The robust and specific liver-targeting capability of Tri-GalNAc conjugates makes them an ideal candidate for use in combination therapies. The ability to precisely silence a specific gene or degrade a target protein within hepatocytes can create synergistic effects when paired with other therapeutic agents. For example, a Tri-GalNAc-siRNA conjugate could be used to downregulate a protein involved in drug resistance, thereby re-sensitizing liver tumors to a co-administered chemotherapy agent.
The clinical success of GalNAc-siRNA conjugates like Inclisiran for lowering cholesterol has proven the platform's value and paves the way for its application in more complex diseases that may require multi-pronged treatment approaches. ahajournals.org Future research is expected to explore rational combinations where liver-specific modulation of a disease pathway complements a systemic therapy, potentially leading to enhanced efficacy and a reduction in side effects.
Potential combination strategies include:
Oncology: Pairing a Tri-GalNAc-siRNA that targets a proto-oncogene or a chemoresistance factor with standard-of-care cytotoxic drugs for hepatocellular carcinoma.
Metabolic Disease: Combining a GalNAc-conjugate targeting a key enzyme in lipid metabolism with an oral hypoglycemic agent to treat complex metabolic syndromes.
Infectious Disease: Using a Tri-GalNAc-siRNA to inhibit a host factor essential for viral replication (e.g., for Hepatitis B) alongside a direct-acting antiviral agent. nih.gov
Exploration of Novel Applications Beyond Liver-Targeted Delivery
While the Tri-GalNAc ligand is exquisitely specific for the hepatic ASGPR, the fundamental principle—using a multivalent carbohydrate cluster to engage a cell-specific endocytic receptor—is broadly applicable. ahajournals.org A significant future direction is the identification and validation of new carbohydrate ligands for other tissue-specific receptors, which would expand this powerful delivery strategy beyond the liver.
Research into other lysosome-shuttling receptors that exhibit tissue-specific expression patterns is underway, offering opportunities for selective targeting of other organs. For example, developing ligands for receptors expressed on adipose tissue, heart macrophages, or endothelial cells could open up new therapeutic avenues for metabolic and cardiovascular diseases. ahajournals.org
Furthermore, the Tri-GalNAc moiety itself is being incorporated into more complex delivery systems. A notable example is the development of GalNAc-functionalized Lipid Nanoparticles (LNPs) . biorxiv.org By decorating the surface of an LNP with Tri-GalNAc ligands, researchers can combine the payload capacity and versatility of LNPs with the active targeting of the ASGPR. This approach has shown promise for in vivo liver gene editing and may prove useful across a range of therapeutic applications targeting the liver with large payloads like mRNA. biorxiv.org This represents a novel application of the Tri-GalNAc ligand in a sophisticated, multi-component delivery platform.
| Approach | Concept | Potential Target Tissues/Cells | Example Application |
|---|---|---|---|
| Novel Carbohydrate Ligands | Develop new ligands analogous to Tri-GalNAc for other tissue-specific lectin receptors. ahajournals.org | Adipose Tissue, Heart Macrophages, Endothelial Cells. ahajournals.org | Targeted delivery of anti-inflammatory agents to macrophages in atherosclerotic plaques. |
| Alternative Receptor Targeting | Utilize different classes of receptors (e.g., cytokine receptors) for tissue-specific uptake. | Immune cells, specific tumor types. | KineTACs using cytokine receptors for targeted degradation. |
| Advanced Delivery Platforms | Incorporate Tri-GalNAc into multi-component systems like lipid nanoparticles. biorxiv.org | Liver (with enhanced payload capacity). biorxiv.org | GalNAc-LNPs for delivering mRNA-based gene editing machinery to hepatocytes. biorxiv.org |
Q & A
Q. What is the mechanistic role of Tri-GalNAc-NHS ester in targeted protein degradation, and how does it engage the ASGPR pathway?
this compound functions as a lysosome-targeting chimera (LYTAC) by covalently linking target proteins to the asialoglycoprotein receptor (ASGPR), a receptor highly expressed on hepatocytes. The NHS ester group enables conjugation to lysine residues on target proteins, while the tri-GalNAc moiety binds ASGPR, triggering receptor-mediated endocytosis and subsequent lysosomal degradation of the protein complex . For experimental validation, researchers should confirm ASGPR expression in their model (e.g., via flow cytometry) and assess degradation efficiency using western blotting or proteomics .
Q. How should researchers design experiments to conjugate this compound to target proteins?
- Step 1: Prepare the target protein in a pH 8–9 buffer (e.g., PBS or HEPES) to activate the NHS ester reactivity.
- Step 2: Use a molar excess of this compound (e.g., 5–10:1 reagent-to-protein ratio) to ensure efficient conjugation.
- Step 3: Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted reagent.
- Step 4: Validate conjugation using mass spectrometry or SDS-PAGE with Coomassie staining .
Q. What are the critical storage and handling conditions for this compound to maintain stability?
- Powder: Store desiccated at -20°C under inert gas (e.g., argon) to prevent hydrolysis. Stability data suggest a 3-year shelf life when stored properly .
- Solutions: Prepare in anhydrous DMSO or DMA and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .
Advanced Research Questions
Q. How can researchers optimize this compound conjugation efficiency in complex biological systems (e.g., serum-containing media)?
Serum amines can compete with target proteins for NHS ester reactivity. To mitigate this:
- Pre-purify the target protein before conjugation.
- Use a higher reagent-to-protein ratio (e.g., 20:1) in low-amine buffers.
- Include kinetic studies to determine the optimal reaction time (typically 1–2 hours at 4°C) .
Q. What analytical methods are recommended for characterizing this compound-protein conjugates?
- Mass Spectrometry: Confirm molecular weight shifts corresponding to tri-GalNAc attachment.
- Surface Plasmon Resonance (SPR): Measure binding affinity to ASGPR (KD values typically in the nM range).
- Flow Cytometry: Assess cellular uptake in ASGPR-positive vs. negative cell lines (e.g., HepG2 vs. HEK293) .
Q. How do researchers address contradictory data on ASGPR-mediated degradation efficiency across cell models?
Discrepancies may arise due to variations in ASGPR expression levels or lysosomal activity. Recommendations:
- Quantify ASGPR expression via qPCR or immunoblotting.
- Include controls with ASGPR inhibitors (e.g., EDTA or excess free GalNAc) to confirm receptor specificity.
- Test multiple hepatocyte-derived cell lines (e.g., primary hepatocytes vs. HepG2) .
Q. What strategies improve the solubility of this compound in aqueous buffers for in vivo studies?
- Use co-solvents like DMSO (≤10% v/v) or cyclodextrins.
- Adjust buffer pH to 7.4–8.0 to enhance NHS ester reactivity while maintaining solubility.
- Pre-formulate the compound in lipid nanoparticles for systemic delivery .
Methodological and Data Analysis Questions
Q. How should researchers validate the specificity of this compound for ASGPR in vivo?
- Step 1: Perform biodistribution studies in wild-type vs. ASGPR-knockout mice using fluorescently labeled conjugates.
- Step 2: Compare degradation efficiency of a model protein (e.g., GFP-ASGPR ligand) in liver vs. non-liver tissues.
- Step 3: Use competitive inhibitors (e.g., free GalNAc) to block ASGPR binding and confirm reduced uptake .
Q. What are the limitations of using this compound for non-hepatic targets?
ASGPR is predominantly expressed in hepatocytes, limiting systemic applications. Workarounds include:
Q. How can researchers troubleshoot low conjugation yields in large-scale experiments?
- Cause 1: Hydrolysis of the NHS ester group due to moisture.
Solution: Use anhydrous solvents and perform reactions under nitrogen. - Cause 2: Suboptimal pH (<8.0) reducing NHS ester reactivity.
Solution: Titrate buffer pH to 8.5–9.0 during conjugation. - Cause 3: Protein aggregation during reaction.
Solution: Include detergents (e.g., 0.01% Tween-20) or reduce reaction temperature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
